3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromofuran ring, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be done by reacting the bromofuran intermediate with hydrazine hydrate and carbon disulfide under reflux conditions to form the oxadiazole ring.
Coupling with Chlorophenyl Ethylamine: The final step involves coupling the oxadiazole intermediate with 2-(4-chlorophenyl)ethylamine. This can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the furan and oxadiazole rings.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the furan and oxadiazole rings.
Reduction: Reduced derivatives of the furan and oxadiazole rings.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(5-bromofuran-2-yl)-N-[2-(4-methylphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(5-bromofuran-2-yl)-N-[2-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups. The presence of both the bromofuran and chlorophenyl groups, along with the oxadiazole ring, provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
889949-26-2 |
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Molecular Formula |
C15H11BrClN3O3 |
Molecular Weight |
396.62 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-12-6-5-11(22-12)13-19-15(23-20-13)14(21)18-8-7-9-1-3-10(17)4-2-9/h1-6H,7-8H2,(H,18,21) |
InChI Key |
AOXKKPAVMYDWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)Cl |
Origin of Product |
United States |
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